N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 851781-72-1
VCID: VC4944528
InChI: InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-18-11-7-16(8-12-18)22-15-23(20-5-3-4-6-21(20)25)28(26-22)34(31,32)19-13-9-17(24)10-14-19/h3-14,23,27H,2,15H2,1H3
SMILES: CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H21F2N3O4S2
Molecular Weight: 505.55

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

CAS No.: 851781-72-1

Cat. No.: VC4944528

Molecular Formula: C23H21F2N3O4S2

Molecular Weight: 505.55

* For research use only. Not for human or veterinary use.

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide - 851781-72-1

Specification

CAS No. 851781-72-1
Molecular Formula C23H21F2N3O4S2
Molecular Weight 505.55
IUPAC Name N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Standard InChI InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-18-11-7-16(8-12-18)22-15-23(20-5-3-4-6-21(20)25)28(26-22)34(31,32)19-13-9-17(24)10-14-19/h3-14,23,27H,2,15H2,1H3
Standard InChI Key WAOVDULGEUZIAC-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound featuring a pyrazole ring, a sulfonyl group derived from 4-fluorobenzenesulfonyl, and a phenyl ring connected to an ethane-1-sulfonamide moiety. This compound's unique structure suggests potential biological activity and chemical reactivity.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including:

  • Sulfonylation: Involves the reaction of a pyrazole derivative with 4-fluorobenzenesulfonyl chloride.

  • Coupling Reactions: May involve palladium-catalyzed cross-coupling to introduce the 2-fluorophenyl group.

  • Sulfonamide Formation: Involves the reaction of the phenyl ring with ethanesulfonyl chloride.

Techniques and Conditions

  • Continuous Flow Reactors: Used for efficient synthesis on a larger scale.

  • Purification Methods: Recrystallization and chromatography ensure high purity of the final product.

Biological Activity and Potential Applications

While specific biological activity data for this compound are not available, similar compounds with sulfonyl and sulfonamide groups often exhibit:

  • Anti-inflammatory Properties: Due to their ability to modulate inflammatory pathways.

  • Antimicrobial Activity: Potentially effective against certain microorganisms due to their structural features.

Potential Therapeutic Targets

  • Protein Kinases: Compounds with similar structures may inhibit specific kinases involved in disease pathways.

  • Enzymes: Could interact with enzymes involved in inflammation or other biological processes.

Safety and Handling

Handling such compounds requires caution due to potential skin irritation and toxicity. Safety measures include:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Work in well-ventilated areas to avoid inhalation of fumes.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamideNot specifiedApproximately 444.5Anti-inflammatory, analgesic
5-Chloro-3-(2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl)-2-hydroxybenzenesulfonic acidC16H13ClN4O5S408.8Not specified
1-(4-Fluorobenzenesulfonyl)piperazineC10H13FN2O2SNot specifiedNot specified

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